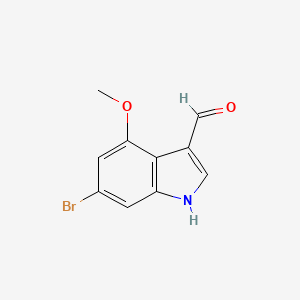
6-溴-4-甲氧基-1H-吲哚-3-甲醛
描述
6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-methoxy-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-methoxy-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
吲哚衍生物,包括6-溴-4-甲氧基-1H-吲哚-3-甲醛,已被广泛研究其在治疗癌症方面的潜力。这些化合物可以干扰癌细胞的增殖,并可能诱导凋亡。 它们在开发新的化学治疗剂方面特别有前景,因为它们能够靶向参与癌细胞生长的特定途径 .
抗菌活性
研究表明,吲哚衍生物表现出显著的抗菌特性。这使得它们在开发新型抗生素方面具有价值,尤其是在抗生素耐药性日益成为关注的时代。 它们的行动机制通常涉及破坏微生物细胞壁或干扰重要的细菌酶 .
神经系统疾病的治疗
吲哚核心存在于许多影响中枢神经系统的化合物中。 因此,6-溴-4-甲氧基-1H-吲哚-3-甲醛可以用作合成治疗神经系统疾病(如抑郁症、焦虑症和帕金森病)药物的前体 .
抗炎应用
吲哚衍生物已知具有抗炎特性。它们可用于开发减少关节炎、哮喘和炎症性肠病等疾病炎症的药物。 它们的行动通常与抑制促炎细胞因子有关 .
抗病毒剂
一些吲哚衍生物已被鉴定为潜在的抗病毒剂。它们可以被设计为抑制病毒进入宿主细胞或破坏病毒复制过程。 这种应用在出现的新型病毒疾病和对新型抗病毒药物的需求方面特别重要 .
绿色化学合成
6-溴-4-甲氧基-1H-吲哚-3-甲醛可用于多组分反应(MCR),这是绿色化学的基石。 MCR 允许以最小的废物高效合成复杂分子,符合可持续性和环境责任的原则 .
蛋白激酶抑制剂的开发
蛋白激酶在信号转导途径中起着至关重要的作用。 吲哚衍生物可用于创建调节这些酶活性的抑制剂,这在治疗癌症和糖尿病等疾病方面是有益的,因为这些疾病的信号通路通常失调 .
抗 HIV 研究
吲哚骨架也存在于具有抗 HIV 活性的化合物中。 通过抑制 HIV 复制所需的关键酶,如逆转录酶,吲哚衍生物可以为 HIV/AIDS 患者开发新的疗法做出贡献 .
作用机制
Target of Action
The primary target of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is the CYP2A6 enzyme . This enzyme plays a crucial role in nicotine metabolism, and its inhibition can reduce cigarette smoking .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to various biological effects, depending on the specific receptors involved .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
生化分析
Biochemical Properties
6-bromo-4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors, which are involved in the regulation of biological responses to environmental toxins . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
6-bromo-4-methoxy-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic transformations can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function . The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of the compound.
Transport and Distribution
Within cells and tissues, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization, thereby affecting its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.
属性
IUPAC Name |
6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


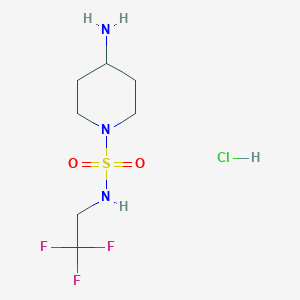
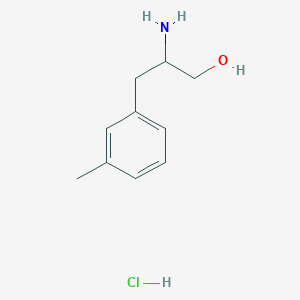
![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)



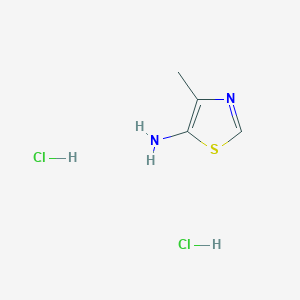
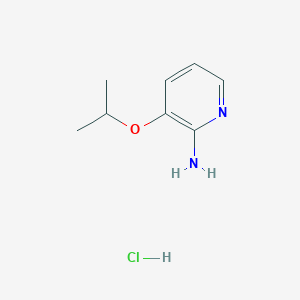
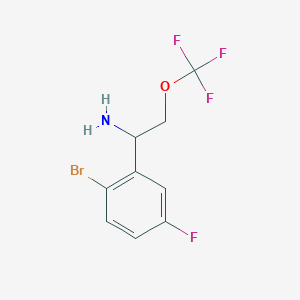
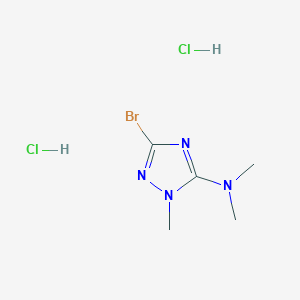
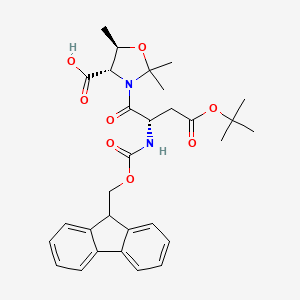
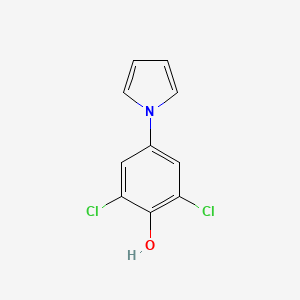
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)
